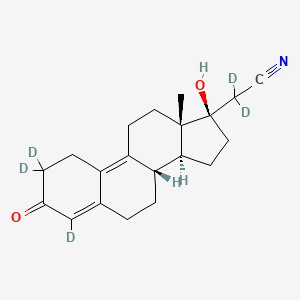
2'-Deoxyadenosine-5'-triphosphate-13C10,15N5 (tetraammonia)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (tetraammonia) is a stable isotope-labeled compound used extensively in biochemical and molecular biology research. This compound is a modified form of 2’-deoxyadenosine-5’-triphosphate, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. The tetraammonia form enhances its stability and solubility, making it suitable for various experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (tetraammonia) involves multiple steps:
Isotope Labeling: The initial step involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenine base and the deoxyribose sugar.
Phosphorylation: The labeled nucleoside is then phosphorylated at the 5’ position using phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents.
Ammonia Treatment: The final step involves treating the phosphorylated product with ammonia to form the tetraammonia complex, enhancing its stability and solubility
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Isotope Labeling: Large-scale incorporation of carbon-13 and nitrogen-15 isotopes.
Automated Phosphorylation: Use of automated synthesizers for efficient phosphorylation.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high isotopic purity and concentration
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (tetraammonia) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyadenosine-5’-diphosphate.
Reduction: Reduction reactions can convert it back to its nucleoside form.
Substitution: The triphosphate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Substitution Reagents: Various nucleophiles for substitution reactions
Major Products
Oxidation: 2’-Deoxyadenosine-5’-diphosphate.
Reduction: 2’-Deoxyadenosine.
Substitution: Various substituted nucleotides depending on the nucleophile used
Scientific Research Applications
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (tetraammonia) has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand nucleotide metabolism.
Biology: Employed in DNA synthesis and replication studies, particularly in polymerase chain reaction (PCR) and sequencing.
Medicine: Utilized in drug development and pharmacokinetic studies to track the incorporation and metabolism of nucleotides.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
The compound exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The incorporation of carbon-13 and nitrogen-15 isotopes allows for precise tracking and quantification of nucleotide incorporation and metabolism. The tetraammonia form enhances its stability, ensuring efficient utilization in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine-5’-triphosphate: The unlabeled form used in DNA synthesis.
2’-Deoxyguanosine-5’-triphosphate-13C10,15N5: Another stable isotope-labeled nucleotide used in similar applications.
Uniqueness
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (tetraammonia) is unique due to its specific isotope labeling, which allows for detailed metabolic studies and precise quantification in biochemical assays. The tetraammonia form further enhances its stability and solubility, making it more suitable for various experimental conditions compared to its unlabeled counterpart .
Properties
Molecular Formula |
C10H28N9O12P3 |
|---|---|
Molecular Weight |
574.20 g/mol |
IUPAC Name |
azane;[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.4H3N/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);4*1H3/t5-,6-,7-;;;;/m1..../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;;;; |
InChI Key |
HQENLGAVBOKUOQ-XGAJWOENSA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2])[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N.N.N.N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




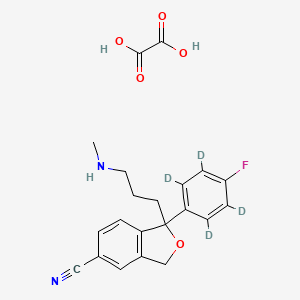
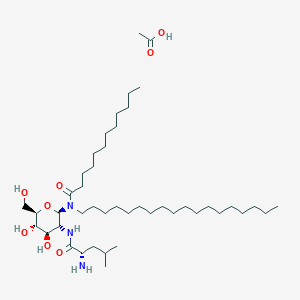


![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
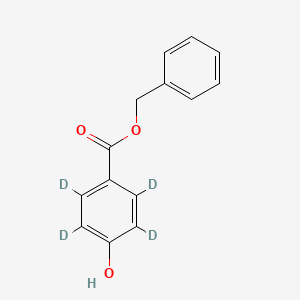
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)

![2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)
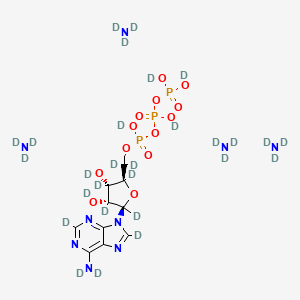
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)
